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molecular formula C23H25N2.Cl<br>C23H25ClN2 B1675923 Malachite green CAS No. 569-64-2

Malachite green

Cat. No. B1675923
M. Wt: 364.9 g/mol
InChI Key: FDZZZRQASAIRJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431840

Procedure details

Doebner, Ann. 217, 257 (1883), discloses the reaction of malachite green with sulfuric acid to give 4-(dimethylamino)-benzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10](C2C=CC=CC=2)=[C:11]2[CH:19]=[CH:18][C:14](=[N+](C)C)[CH:13]=[CH:12]2)=[CH:6][CH:5]=1)[CH3:3].[Cl-].S(=O)(=O)(O)[OH:28]>>[CH3:1][N:2]([CH3:3])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:11]2[CH:19]=[CH:18][CH:14]=[CH:13][CH:12]=2)=[O:28])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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